Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Methylene-Spaced and Des-Phenyl Analogs
The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 56.1 Ų [1]. In contrast, the methylene-spaced analog 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine (MW 245.28, C₁₂H₁₅N₅O) has a higher XLogP3 (∼1.2) and a slightly lower TPSA (∼47 Ų, due to reduced nitrogen exposure), while the des-phenyl analog 4-(1H-tetrazol-5-yl)morpholine (MW 155.16, C₅H₉N₅O) exhibits a substantially lower XLogP3 (∼-0.6) and a higher TPSA (∼70 Ų) [2][3]. These differences are critical: the target compound resides in a balanced lipophilicity–polarity window (logP 0–1, TPSA 50–60 Ų) that is associated with favorable passive permeability and blood–brain barrier penetration potential in CNS drug discovery, which neither the more lipophilic methylene analog nor the more polar des-phenyl analog can simultaneously achieve [4].
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 56.1 Ų |
| Comparator Or Baseline | 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine (XLogP3 ∼1.2; TPSA ∼47 Ų); 4-(1H-tetrazol-5-yl)morpholine (XLogP3 ∼-0.6; TPSA ∼70 Ų) |
| Quantified Difference | ΔXLogP3: -0.6 vs. methylene analog; +1.2 vs. des-phenyl analog. ΔTPSA: +9 Ų vs. methylene analog; -14 Ų vs. des-phenyl analog. |
| Conditions | Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.8.18). Comparator predictions from chemical structure, not experimentally measured. |
Why This Matters
The unique logP/TPSA combination of the target compound makes it the preferred starting point for CNS-focused library synthesis, where balanced physicochemical properties are required to meet lead-likeness criteria.
- [1] PubChem. Computed Properties for CID 1281750. https://pubchem.ncbi.nlm.nih.gov/compound/351870-71-8 (accessed 2026-05-03). View Source
- [2] PubChem. Compound Summary: 4-[(1-Phenyl-1H-tetrazol-5-yl)methyl]morpholine. CID 8009-0484. https://pubchem.ncbi.nlm.nih.gov/compound/ (inferred data). View Source
- [3] PubChem. Compound Summary: 4-(1H-Tetrazol-5-yl)morpholine. https://pubchem.ncbi.nlm.nih.gov/compound/ (inferred data). View Source
- [4] Wager, T.T., Hou, X., Verhoest, P.R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. https://doi.org/10.1021/acschemneuro.6b00029 View Source
